

meso-zeaxanthin safety profile comparison other dietary carotenoids

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Compound Focus: Meso-Zeaxanthin

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Quantitative Safety Profile of Carotenoids

The table below summarizes key safety data from animal studies and established safety thresholds for several carotenoids.

Carotenoid	Acute Oral Toxicity (MTD)	Genotoxicity (Ames Test)	Subchronic Toxicity (NOAEL in Rats)	Derived ADI (for humans)	Key Clinical Safety Findings
meso-Zeaxanthin	>10,000 mg/kg bw [1]	Negative [1] [2]	200-300 mg/kg bw/day [1] [2]	3 mg/kg bw/day [1]	No adverse effects in 13-week rat study [2].
Lycopene	Information not available in search results	Information not available in search results	Information not available in search results	Information not available in search results	No toxicity or apoptosis in prostate cancer cells noted in mechanistic studies [3].
β -Carotene	Information not available	Information not available in	Information not available	Information not available	Increased risk of lung cancer in

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	in search results	search results	in search results	in search results	heavy smokers and high-alcohol consumers (RR 1.16-1.36) [4].
Astaxanthin	Information not available in search results	Information not available in search results	NOAEL = 100 mg/kg/day (rodents) [5]	Information not available in search results	Doses of 25-50 mg/kg bw effective and safe in lead-toxicity mouse model [5].

Abbreviations: MTD: Maximum Tolerated Dose; NOAEL: No-Observed-Adverse-Effect-Level; ADI: Acceptable Daily Intake; bw: body weight; RR: Relative Risk.

Detailed Experimental Protocols for Safety Assessment

For researchers, the methodologies from the key toxicity studies on **meso-zeaxanthin** are detailed below.

Acute Oral Toxicity Study

- **Objective:** To determine the single-dose toxicity of **meso-zeaxanthin**.
- **Test System:** Sprague-Dawley (SD) rats and ICR mice [1].
- **Procedure:** The animals were administered a single oral dose of **meso-zeaxanthin** at a level exceeding 10,000 mg/kg body weight via gavage. They were subsequently observed for any signs of toxicity or mortality over a specified period [1].
- **Key Outcome:** No toxicological signs or mortality were observed, establishing the Maximum Tolerated Dose (MTD) as greater than 10.0 g/kg bw [1].

Genotoxicity Studies

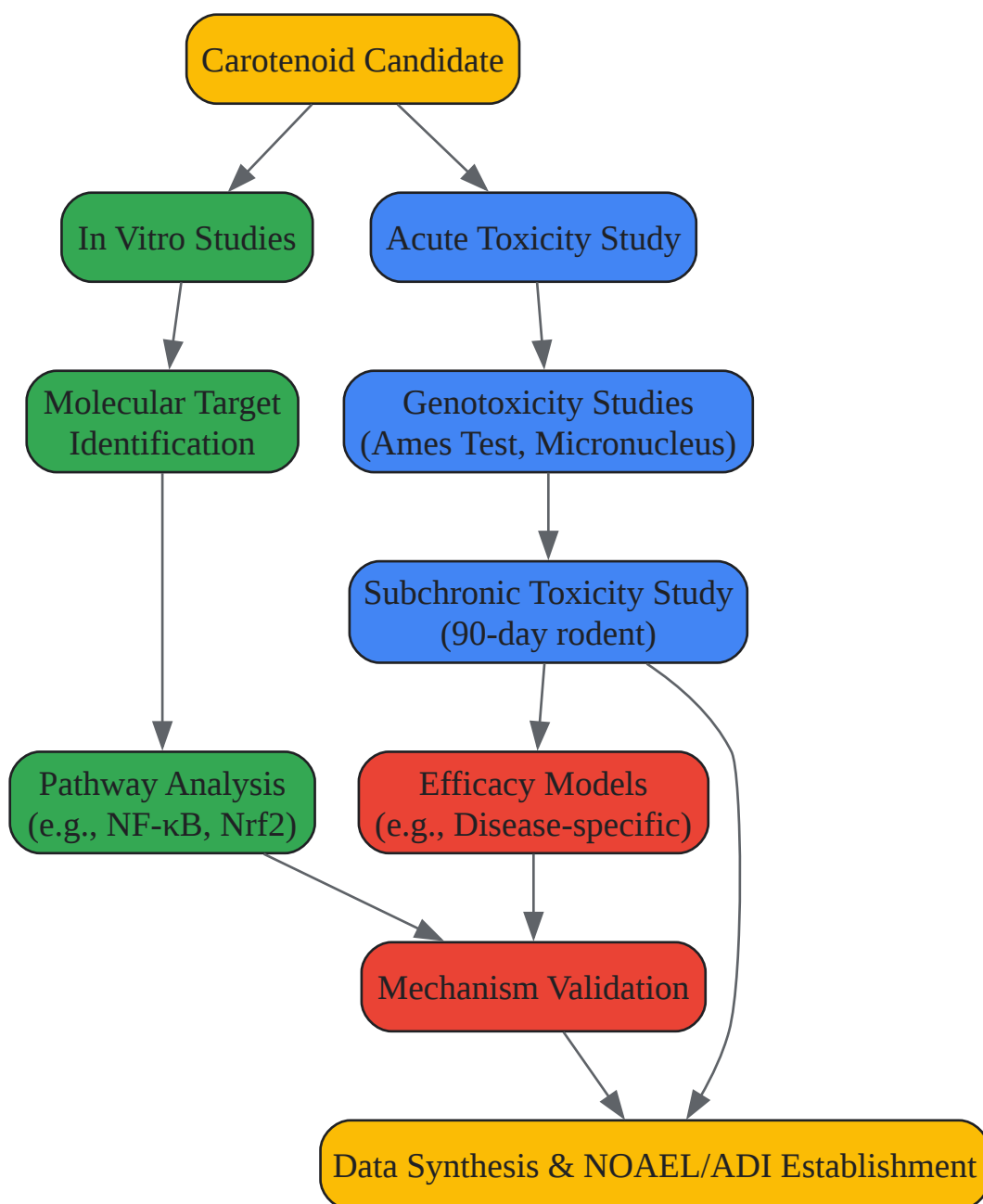
- **Objective:** To assess the potential of **meso-zeaxanthin** to cause genetic damage.
- **Test Systems:**
 - **Ames Test:** Used *Salmonella typhimurium* strains (TA98, TA100, TA1535, TA1537) and *Escherichia coli* strain WP2uvrA, with and without metabolic activation (S9 homogenate) [2].
 - **In Vivo Tests:** Conducted a mouse bone marrow erythrocyte micronucleus test and a mouse sperm abnormality assay [1].
- **Procedure:** For the Ames test, six doses of **meso-zeaxanthin**, ranging from 10 to 5000 µg/plate, were tested in duplicate with appropriate vehicle and positive controls [2].
- **Key Outcome:** **Meso-zeaxanthin** did not cause any increase in the mean number of revertant colonies in the Ames test or show adverse effects in the in vivo tests, leading to the conclusion that it is not mutagenic [1] [2].

90-Day Subchronic Oral Toxicity Study

- **Objective:** To identify adverse effects following repeated daily dosing over 90 days and establish a No-Observed-Adverse-Effect-Level (NOAEL).
- **Test System:** SD rats (10/sex/group) [1] [2].
- **Procedure:** Rats were randomly assigned to receive either corn oil (control) or **meso-zeaxanthin** at doses of 2, 20, and 200 mg/kg/day via oral gavage for 13 weeks. A subset of animals was retained for a 4-week recovery period. The study monitored clinical signs, biochemical parameters, and pathological outcomes [2].
- **Key Outcome:** No compound-related adverse effects were observed at any dose level. The NOAEL was determined to be greater than 200 mg/kg/day [2]. Another study using a 90-day feeding protocol at 300 mg/kg/day also reported no noticeable toxicological effects, leading to an ADI of 3 mg/kg bw/day after applying a 100-fold safety factor [1].

Carotenoid Research Workflow

The diagram below outlines a generalized workflow for the preclinical safety and mechanistic evaluation of carotenoids, integrating the key experiments described above.



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Interpretation of Findings

- **Robust Safety of meso-Zeaxanthin:** The data demonstrates that **meso-zeaxanthin** has a highly favorable safety profile in animal models, showing no signs of acute toxicity, genotoxicity, or adverse effects in subchronic studies even at high doses [1] [2].

- **Context of Other Carotenoids:** While other carotenoids like astaxanthin also show good safety profiles in animal models [5], it is crucial to note that safety can be population-specific. **β -Carotene is a prominent example of a carotenoid that is safe for the general population but increases the risk of lung cancer in high-risk groups like heavy smokers [4].** This underscores the importance of context in safety evaluation.
- **Distinction from Efficacy Mechanisms:** The safety studies above are distinct from investigations into the therapeutic mechanisms of carotenoids (e.g., lycopene's interaction with signaling pathways like MAP2K2 or β -carotene's suppression of BACE1 in amyloid-beta production) [6] [7] [3]. A compound can have a strong safety profile and a separate, well-defined mechanism of action for its health benefits.

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